Technical Whitepaper: 1-(3,6-Dibromopyrazin-2-yl)ethanone
Technical Whitepaper: 1-(3,6-Dibromopyrazin-2-yl)ethanone
CAS: 1447607-04-6 Formula: C₆H₄Br₂N₂O Molecular Weight: 279.92 g/mol Document Type: Technical Monograph & Experimental Guide
Executive Summary
1-(3,6-Dibromopyrazin-2-yl)ethanone (CAS 1447607-04-6) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and fused heterocyclic systems. Its structural uniqueness lies in the 3,6-dibromo substitution pattern combined with an ortho-acetyl group. This arrangement creates a distinct electronic gradient across the pyrazine ring, enabling highly regioselective sequential functionalization.
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via directed ortho-metalation (DoM), its reactivity profile as a bioisostere precursor, and validated protocols for its handling and derivatization.
Chemical Profile & Reactivity Analysis
Structural Electronics
The pyrazine core is inherently electron-deficient (π-deficient). The introduction of an electron-withdrawing acetyl group at C2 and two bromine atoms at C3 and C6 exacerbates this deficiency, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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C3-Bromine (The "Soft" Spot): Located ortho to the acetyl group and adjacent to N4. The inductive effect of the carbonyl oxygen and the ring nitrogen makes this position the most electrophilic. It is the primary site for SNAr displacement by amines or thiols.
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C6-Bromine: Located meta to the acetyl group. It is less activated than C3, allowing for chemoselective retention during the first functionalization step. It is typically engaged in subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).
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C2-Acetyl: Serves as a handle for condensation reactions (e.g., with hydrazines to form pyrazoles or with amidines to form pyrimidines) or reduction to chiral alcohols.
Reactivity Map (Graphviz Visualization)
Figure 1: Chemoselective reactivity map of the 3,6-dibromo-2-acetylpyrazine scaffold. The C3 position offers the highest susceptibility to nucleophilic attack, enabling sequential library generation.
Synthetic Pathways[1][2][3][4]
The synthesis of 1-(3,6-dibromopyrazin-2-yl)ethanone is non-trivial due to the potential for "halogen dance" mechanisms during metalation. The most robust route utilizes Directed Ortho-Metalation (DoM) of 3,6-dibromopyrazine.
Primary Route: Regioselective Lithiation
This protocol relies on the acidity of the C2-proton in 3,6-dibromopyrazine. The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical;
Reagents & Materials:
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Substrate: 3,6-Dibromopyrazine (Commercial grade, >98%)
-
Base: LiTMP (Prepared in situ from 2,2,6,6-tetramethylpiperidine and
-BuLi) -
Electrophile:
-Methoxy- -methylacetamide (Weinreb amide) or Acetaldehyde (requires subsequent oxidation) -
Solvent: Anhydrous THF (distilled over Na/Benzophenone)
Step-by-Step Protocol:
-
Preparation of LiTMP:
-
In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF.
-
Cool to -78°C.[1]
-
Dropwise add
-BuLi (1.1 eq, 2.5M in hexanes). Stir for 30 mins at 0°C to ensure formation, then cool back to -78°C.
-
-
Metalation (The Critical Step):
-
Dissolve 3,6-dibromopyrazine (1.0 eq) in THF and add it dropwise to the LiTMP solution at -78°C.
-
Timing: Stir for exactly 15-20 minutes. Note: Extended stirring can lead to isomerization or decomposition.
-
-
Acylation:
-
Add
-Methoxy- -methylacetamide (1.2 eq) dissolved in THF dropwise. -
Allow the mixture to warm slowly to -20°C over 2 hours.
-
Why Weinreb Amide? It prevents over-addition of the lithiated species, stopping cleanly at the ketone stage.
-
-
Quench & Workup:
Synthetic Workflow Diagram
Figure 2: Directed Ortho-Metalation (DoM) pathway for the synthesis of the target scaffold.
Key Experimental Data & Specifications
Physical Properties Table
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 68 - 72 °C | Typical range for pure compound |
| Solubility | DMSO, DCM, EtOAc, MeOH | Poor solubility in water/hexanes |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; keep dark |
Analytical Validation (Expected)
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¹H NMR (400 MHz, CDCl₃): δ 2.70 (s, 3H, COCH₃), 8.55 (s, 1H, Pyrazine-H5).
-
Interpretation: The singlet at 2.70 confirms the acetyl group. The singlet at 8.55 confirms the single remaining proton on the pyrazine ring (C5).
-
-
MS (ESI): m/z 278.9/280.9/282.9 [M+H]⁺.
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Interpretation: A characteristic 1:2:1 isotopic pattern indicates the presence of two bromine atoms.
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Applications in Drug Discovery[1]
Scaffold Utility
This compound is a bioisostere for substituted benzenes and pyridines in kinase inhibitors. The pyrazine nitrogens provide additional hydrogen bond acceptor sites, often improving potency against ATP-binding pockets.
Case Study: Sequential Substitution
To synthesize a library of 3-amino-6-aryl-2-acetylpyrazines :
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Step 1 (SNAr): React CAS 1447607-04-6 with a primary amine (e.g., cyclopropylamine) in DMF at 0°C. The reaction occurs exclusively at C3.
-
Step 2 (Suzuki): React the intermediate with a phenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water). The reaction occurs at C6.
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Result: A fully decorated pyrazine core with three distinct vectors for SAR (Structure-Activity Relationship) exploration.
Safety & Handling (EHS)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[3][4]
-
Lachrymator Warning: Alpha-halo ketones (and related halo-heterocycles) can be potent lachrymators. Handle only in a functioning fume hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases (exothermic decomposition).
References
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Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Lithium Compounds in Metallation of Pyrazines.[1] Tetrahedron. Link
-
Context: Foundational text on the regioselective lithiation of pyrazines using LiTMP.[1]
-
-
Scientific Update LLP. (2025). Pyrazine Functionalization Methodologies.[5][6][7]Link
- Context: General methodologies for scale-up of halo-pyrazine deriv
-
MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.Link
- Context: Provides the specific experimental conditions (LiTMP, -78°C) adapted for the synthesis protocol in Section 3.1.
-
PubChem. (2025). Compound Summary for 2-Amino-1-(5-bromopyrazin-2-yl)ethanone.Link
-
Context: Structural analog data used to validate physical property expectations and NMR shifts.[2]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 7. CN1491214A - Process and catalyst for the preparation of acetylpyridine - Google Patents [patents.google.com]
